N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
“N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic compound. It seems to belong to the class of quinazolines, which are heterocyclic compounds containing a two-ring system comprising a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolines are generally synthesized from anthranilic acid derivatives or through the reaction of anilines using malonic acid equivalents .
Chemical Reactions Analysis
Quinazolines and their derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles . They are also known to react with various organic halides .
Scientific Research Applications
Organic Synthesis Applications
- The Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides, using 2,2,2-trichloroethoxycarbonyl azide (TrocN3) as the aminocarbonyl source, efficiently produces functionalized quinazoline-2,4(1H,3H)-diones. These compounds are key synthetic intermediates for biologically and medicinally important compounds, demonstrating the versatility of quinazoline derivatives in synthetic chemistry (Zhang et al., 2016).
Medicinal Chemistry Applications
- Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized, showing significant anticancer activity in HT29 and HCT116 cell lines. This highlights the therapeutic potential of quinazoline derivatives in cancer treatment (Nowak et al., 2015).
- The anticonvulsant property of 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives has been explored, indicating the relevance of quinazolinone derivatives in the development of new treatments for epilepsy (Ossman & Barakat, 1994).
Green Chemistry and Catalysis
- Silica-supported Preyssler nanoparticles have been utilized as green, reusable, and efficient catalysts for the synthesis of 4(3H)-quinazolinones under ultrasonic irradiation. This method represents an eco-friendly approach to the synthesis of quinazolinone derivatives, aligning with the principles of green chemistry (Heravi et al., 2009).
Future Directions
properties
IUPAC Name |
N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-4-8-13-25-21(27)18-12-11-17(14-19(18)23-22(25)28)20(26)24(2)15-16-9-6-5-7-10-16/h5-7,9-12,14H,3-4,8,13,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNHDXAULKQHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
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